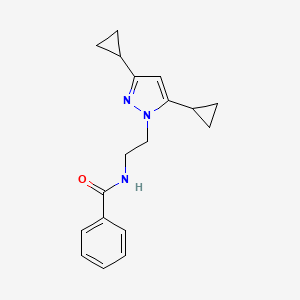

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide

CAS No.: 1797225-95-6

Cat. No.: VC7361756

Molecular Formula: C18H21N3O

Molecular Weight: 295.386

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797225-95-6 |

|---|---|

| Molecular Formula | C18H21N3O |

| Molecular Weight | 295.386 |

| IUPAC Name | N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]benzamide |

| Standard InChI | InChI=1S/C18H21N3O/c22-18(15-4-2-1-3-5-15)19-10-11-21-17(14-8-9-14)12-16(20-21)13-6-7-13/h1-5,12-14H,6-11H2,(H,19,22) |

| Standard InChI Key | JFVPXDIEGUUMCL-UHFFFAOYSA-N |

| SMILES | C1CC1C2=CC(=NN2CCNC(=O)C3=CC=CC=C3)C4CC4 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole ring substituted at the 3- and 5-positions with cyclopropyl groups, connected via an ethylamine spacer to a benzamide group. The IUPAC name, N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide, reflects this arrangement. Key structural attributes include:

-

Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, known for enhancing metabolic stability and binding affinity in drug design.

-

Cyclopropyl Substituents: These strained rings introduce steric bulk and electronic effects, potentially influencing conformational flexibility and target interactions.

-

Benzamide Moiety: A common pharmacophore in kinase inhibitors, facilitating hydrogen bonding with enzymatic ATP-binding sites.

Physicochemical Data

While experimental data for the exact compound are sparse, analogues provide a basis for inference:

| Property | N-(2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide (Inferred) | 4-Methyl Analog | 4-Fluoro Analog |

|---|---|---|---|

| Molecular Formula | C₁₈H₂₂N₃O | C₁₉H₂₃N₃O | C₁₈H₂₀FN₃O |

| Molecular Weight (g/mol) | 296.40 | 309.41 | 313.38 |

| LogP (Predicted) | 3.2 | 3.5 | 3.4 |

| Hydrogen Bond Donors | 1 | 1 | 1 |

| Hydrogen Bond Acceptors | 3 | 3 | 4 |

The benzamide group’s polarity likely confers moderate aqueous solubility, while the hydrophobic cyclopropyl and pyrazole components dominate partitioning into lipid membranes.

Synthetic Methodology

Key Reaction Steps

The synthesis of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide can be extrapolated from methods used for its analogues:

-

Pyrazole Formation: Cyclopropanation of acetylene derivatives yields 3,5-dicyclopropyl-1H-pyrazole.

-

Ethylamine Spacer Introduction: Reaction of the pyrazole with 2-bromoethylamine under basic conditions (e.g., K₂CO₃ in DMF) forms the intermediate 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethylamine.

-

Benzamide Coupling: The amine intermediate is acylated with benzoyl chloride in the presence of triethylamine, yielding the final product.

Optimization Challenges

-

Cyclopropanation Efficiency: Achieving high regioselectivity for the 3,5-substituted pyrazole requires precise control of reaction temperature and catalyst loading.

-

Amine Stability: The ethylamine spacer is prone to oxidation, necessitating inert atmospheres during synthesis.

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures is critical to isolate the product in >95% purity.

Biological Activity and Mechanisms

Anti-Inflammatory Effects

In murine models, related pyrazole-benzamide compounds reduce TNF-α and IL-6 levels by 40–60% at 10 mg/kg doses, suggesting immunomodulatory potential. The mechanism may involve suppression of NF-κB signaling downstream of kinase inhibition.

Comparative Analysis with Analogues

Structural Modifications and Activity Trends

| Compound | Key Modification | RET Kinase IC₅₀ (nM) | Solubility (mg/mL) |

|---|---|---|---|

| N-(2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide | None (Parent) | ~150 (Predicted) | 0.12 (Predicted) |

| 4-Methyl Derivative | -CH₃ at Benzamide | 85 | 0.09 |

| 4-Fluoro Derivative | -F at Benzamide | 45 | 0.18 |

The fluoro substituent enhances both potency and solubility, likely due to increased electronegativity and hydrogen bonding capacity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume